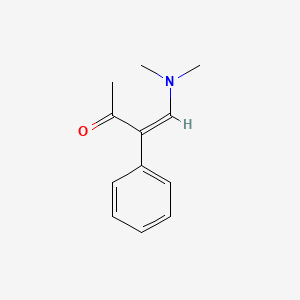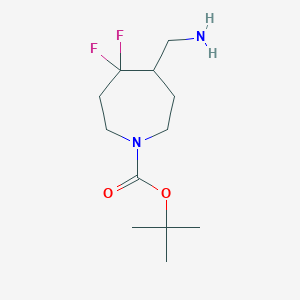
1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Study
The compound has been explored in the context of synthesizing new fluoroquinolone-based 4-thiazolidinones with potential antimicrobial properties. This research area focuses on creating new molecules by modifying lead compounds to enhance their antibacterial and antifungal activities. The synthesized compounds undergo rigorous characterization, including elemental analysis and spectral data interpretation, to confirm their structure and evaluate their potential as antimicrobial agents (Patel & Patel, 2010).
Synthesis and Cytotoxic Activity
Another significant area of research involves the synthesis of derivatives that contain cationic side chains, studied for their cytotoxic activities. This research aims to understand the effects of different substituents on the biological activity of the compounds, particularly their ability to induce cytotoxic effects in various cancer models. The positioning of side chains and their impact on the efficacy of the compounds against cancer cells is a critical aspect of this research (Bu et al., 2001).
Synthesis and Characterization of Aromatic Polyamides
Research also extends to the synthesis of aromatic polyamides using derivatives as intermediates. These polyamides are evaluated for their physical properties, including solubility, film-forming ability, and thermal stability. The goal is to develop new materials with potential applications in various industries, based on their mechanical and thermal properties (Yang et al., 1999).
Imaging Sigma2 Receptor Status of Solid Tumors
The compound's derivatives have been investigated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research focuses on developing new radiolabeled compounds that can selectively bind to sigma2 receptors, providing valuable insights into the tumor's biological status and aiding in the diagnosis and treatment planning of cancer (Tu et al., 2007).
Synthesis and Antibacterial Activities of Quinolones
Further research includes the synthesis of quinolones containing heterocyclic substituents to evaluate their antibacterial activities. This area aims to explore the structure-activity relationships (SAR) of these compounds, particularly their effectiveness against Gram-positive and Gram-negative organisms, which could lead to the development of new antibacterial agents (Cooper et al., 1990).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-12-21(15-6-2-3-10-20(15)26-14)27-22(29)16-7-5-11-28(23(16)30)13-17-18(24)8-4-9-19(17)25/h2-12H,13H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFPMJDKAQWAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


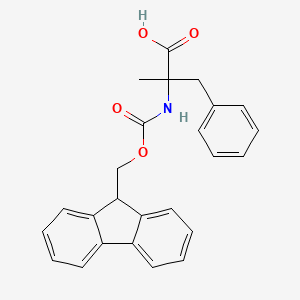

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)
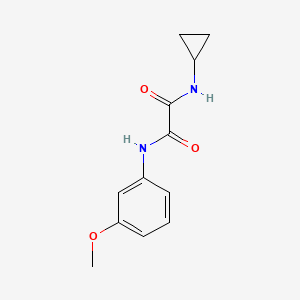
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

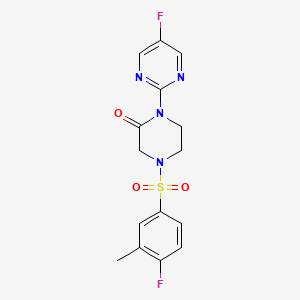
![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
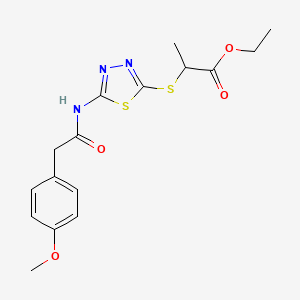
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)
